Product packaging for 1,2,4-thiadiazole-3-carbaldehyde(Cat. No.:CAS No. 1083401-27-7)

1,2,4-thiadiazole-3-carbaldehyde

Cat. No.: B6589644
CAS No.: 1083401-27-7
M. Wt: 114.13 g/mol
InChI Key: ZVOKELDNQIOPEC-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Contemporary Organic Chemistry

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the field of organic chemistry. longdom.orgopenaccessjournals.com These compounds are ubiquitous in nature, forming the core structures of many biologically essential molecules like nucleic acids, vitamins, hormones, and antibiotics. nveo.org Their diverse structures and the unique physicochemical properties imparted by the presence of heteroatoms such as nitrogen, oxygen, and sulfur, make them indispensable in various scientific and industrial applications. openaccessjournals.comijsrtjournal.com

In medicinal chemistry, heterocyclic scaffolds are of paramount importance, with over 90% of new drugs containing a heterocyclic motif. nveo.org Their ability to engage in a wide range of chemical reactions and to form specific interactions with biological targets has led to their use in developing treatments for a vast array of diseases. nveo.orgijsrtjournal.com The versatility of heterocyclic compounds also extends to materials science, where they are used in the creation of polymers, dyes, and functional organic materials with tailored electronic and optical properties. openaccessjournals.com The continuous exploration of new synthetic methodologies and the deepening understanding of their structure-activity relationships ensure that heterocyclic chemistry remains a vibrant and rapidly evolving area of research. openaccessjournals.com

Overview of Thiadiazole Isomers and the Research Prominence of 1,2,4-Thiadiazole (B1232254)

Thiadiazoles are a specific class of five-membered aromatic heterocyclic compounds that contain one sulfur atom and two nitrogen atoms within the ring. oaji.netnih.gov There are four possible constitutional isomers of thiadiazole, distinguished by the relative positions of the heteroatoms: 1,2,3-thiadiazole (B1210528), 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879). nih.govwikipedia.org Each of these isomers exhibits distinct chemical and physical properties, leading to a diverse range of applications.

Among the thiadiazole isomers, the 1,2,4- and 1,3,4-thiadiazoles have been the most extensively studied due to their significant pharmacological activities. isres.org The 1,2,4-thiadiazole scaffold, in particular, has garnered considerable attention in recent years. rsc.orgresearchgate.net This is attributed to its unique chemical properties that make it a valuable pharmacophore in drug design, especially as an agent that can interact with cysteine residues in proteins. researchgate.net The stability of the 1,2,4-thiadiazole ring, coupled with its capacity for functionalization at various positions, makes it a versatile building block for the synthesis of novel compounds with potential therapeutic applications. isres.org

Historical Context and Evolution of 1,2,4-Thiadiazole Research

The chemistry of thiadiazoles dates back to the late 19th century, with the first synthesis of a 1,3,4-thiadiazole derivative described by Fischer in 1882. nih.gov The fundamental nature of the thiadiazole ring system was further elucidated in 1890. nih.govchemicalbook.com Early research into 1,2,4-thiadiazoles focused on their fundamental synthesis and reactivity.

Over the past few decades, research into 1,2,4-thiadiazole derivatives has intensified significantly, driven by the discovery of their broad spectrum of biological activities. rsc.org While initially explored for their antimicrobial properties, the scope of research has expanded to include their potential as anticancer, anti-inflammatory, and anticonvulsant agents, among others. rsc.orgneliti.com This has led to the development of numerous synthetic methodologies aimed at creating diverse libraries of 1,2,4-thiadiazole derivatives for pharmacological screening. researchgate.netorganic-chemistry.org The evolution of this research field highlights a shift from basic chemical exploration to targeted drug design and development, underscoring the growing importance of this heterocyclic system in medicinal chemistry. rsc.orgresearchgate.net

Focus on 1,2,4-Thiadiazole-3-Carbaldehyde as a Key Functionalized Heterocyclic Scaffold

Within the diverse family of 1,2,4-thiadiazole derivatives, This compound has emerged as a particularly important and versatile functionalized scaffold. This compound incorporates a reactive aldehyde group at the 3-position of the 1,2,4-thiadiazole ring, which serves as a key handle for a wide array of chemical transformations.

The presence of the aldehyde functionality allows for its participation in various reactions, including condensation with amines to form imines (Schiff bases), nucleophilic additions to yield alcohols, and cycloaddition reactions. evitachem.com This reactivity makes this compound a valuable starting material for the synthesis of more complex and highly substituted 1,2,4-thiadiazole derivatives. The electrophilic nature of the carbonyl carbon, combined with the stabilizing effect of the nitrogen atoms in the heterocyclic ring, contributes to its chemical reactivity. evitachem.com The ability to readily introduce diverse functional groups via the aldehyde moiety allows for the systematic modification of the molecule's structure to explore structure-activity relationships and to optimize its biological properties.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular FormulaC₃H₂N₂OS
Molecular Weight114.12 g/mol
AppearanceWhite to light yellow crystalline solid
Melting Point~85 °C
Boiling Point~221 °C

Note: The physical properties listed are approximate and can vary depending on the source and purity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1083401-27-7

Molecular Formula

C3H2N2OS

Molecular Weight

114.13 g/mol

IUPAC Name

1,2,4-thiadiazole-3-carbaldehyde

InChI

InChI=1S/C3H2N2OS/c6-1-3-4-2-7-5-3/h1-2H

InChI Key

ZVOKELDNQIOPEC-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NS1)C=O

Purity

95

Origin of Product

United States

Chemical Reactivity and Derivatization of 1,2,4 Thiadiazole 3 Carbaldehyde

Reactivity Profiles of the Carbaldehyde Functional Group

The aldehyde group attached to the C3 position of the 1,2,4-thiadiazole (B1232254) ring is a primary site for a variety of chemical transformations. Its reactivity is largely governed by the electrophilic nature of the carbonyl carbon.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of the carbaldehyde group is electron-deficient, making it susceptible to attack by nucleophiles. This fundamental reaction can lead to the formation of a wide array of derivatives. For instance, the reaction with organometallic reagents like Grignard reagents (R-MgX) results in the formation of secondary alcohols upon quenching. The nucleophilic methyl group from a Grignard reagent attacks the carbonyl carbon, and subsequent protonation of the resulting alkoxide yields the alcohol. youtube.com Similarly, the addition of cyanide ions (from sources like HCN or KCN) would lead to the formation of a cyanohydrin.

Condensation Reactions of the Aldehyde

The aldehyde functionality readily participates in condensation reactions, which are crucial for building more complex molecular architectures.

Aldol Condensation: While less common for aldehydes lacking α-hydrogens, directed Aldol-type reactions can be employed.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, ethyl acetoacetate) in the presence of a weak base. This leads to the formation of a new carbon-carbon double bond.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into an alkene. The specific ylide used determines the structure of the resulting alkene.

Schiff Base Formation: Condensation with primary amines yields imines, also known as Schiff bases. nih.gov These reactions are often catalyzed by acid and involve the formation of a carbinolamine intermediate that subsequently dehydrates.

Selective Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 1,2,4-thiadiazole-3-carboxylic acid. Common oxidizing agents for this transformation include:

Potassium permanganate (B83412) (KMnO₄)

Chromium trioxide (CrO₃) in the presence of sulfuric acid (Jones oxidation)

Tollens' reagent ([Ag(NH₃)₂]⁺), which provides a mild and selective oxidation.

Potassium dichromate (K₂Cr₂O₇)

The resulting carboxylic acid is a versatile intermediate for the synthesis of esters, amides, and acid chlorides.

Selective Reduction Reactions to Alcohol Derivatives

The carbaldehyde can be selectively reduced to the corresponding primary alcohol, (1,2,4-thiadiazol-3-yl)methanol. This transformation can be achieved using a variety of reducing agents:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent for aldehydes and ketones.

Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent that readily reduces aldehydes.

Catalytic Hydrogenation: Using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

It is important to note that the 1,2,3-thiadiazole (B1210528) ring can be resistant to reduction by some common reducing agents. nih.gov

Reactivity of the 1,2,4-Thiadiazole Ring System

The 1,2,4-thiadiazole ring is an aromatic heterocycle, which imparts a degree of stability. isres.org However, the presence of two nitrogen atoms and a sulfur atom within the ring creates an electron-deficient system, influencing its reactivity.

Electrophilic Aromatic Substitution Potentials on the Heterocyclic Ring

Due to the electron-deficient nature of the 1,2,4-thiadiazole ring, electrophilic aromatic substitution reactions are generally difficult and occur under harsh conditions, if at all. isres.orgnih.gov The ring carbons have a low electron density, making them less susceptible to attack by electrophiles. nih.gov In contrast, the nitrogen atoms are potential sites for electrophilic attack, such as N-alkylation or N-acylation. chemicalbook.com

For the related 1,3,4-thiadiazole (B1197879) system, electrophilic substitution at a ring carbon is generally not possible unless the ring is activated by a strong electron-donating group. nih.gov For instance, 2-amino-substituted 1,3,4-thiadiazoles can undergo bromination at the 5-position. nih.gov While this is a different isomer, it highlights the general inertness of the thiadiazole ring carbons to electrophilic attack.

The most reactive site for nucleophilic substitution in the 1,2,4-thiadiazole ring is the 5-position. isres.org

Table of Reactivity

Reaction Type Reagent/Conditions Product Type
Carbaldehyde Reactions
Nucleophilic Addition Grignard Reagent (e.g., CH₃MgBr) Secondary Alcohol
Condensation Primary Amine (e.g., R-NH₂) Imine (Schiff Base)
Oxidation KMnO₄ or K₂Cr₂O₇ Carboxylic Acid
Reduction NaBH₄ or LiAlH₄ Primary Alcohol
Ring Reactions
Electrophilic Substitution Generally unreactive -

Nucleophilic Substitution Reactions on the Thiadiazole Ring

The 1,2,4-thiadiazole ring is generally considered an electron-deficient system due to the presence of two electronegative nitrogen atoms. This property theoretically makes the carbon atoms of the ring susceptible to nucleophilic attack. In related heterocyclic systems like 1,3,4-thiadiazoles, halogen atoms attached to the ring carbons are readily displaced by nucleophiles. nih.gov However, specific studies detailing nucleophilic substitution reactions directly on the unsubstituted or substituted 1,2,4-thiadiazole ring, particularly for derivatives like 1,2,4-thiadiazole-3-carbaldehyde, are not documented in the reviewed literature. Research has predominantly focused on the synthesis of the ring with desired substituents already in place, rather than post-synthesis modification of the core heterocycle via nucleophilic substitution.

Ring-Opening and Rearrangement Pathways of 1,2,4-Thiadiazoles

The stability of the thiadiazole ring can be compromised under certain conditions. For instance, some thiadiazole isomers, such as 1,3,4-thiadiazole, have been shown to undergo ring fission when treated with strong bases. nih.gov Additionally, photochemical conditions have been reported to induce ring contractions in related sulfur-nitrogen heterocycles. nih.gov Nevertheless, specific research detailing the conditions, mechanisms, and resulting products from ring-opening or rearrangement pathways of 1,2,4-thiadiazoles, including the 3-carbaldehyde derivative, is currently unavailable. The propensity of the 1,2,4-thiadiazole ring to undergo such transformations remains an uninvestigated area of its chemical behavior.

Functionalization Strategies for this compound Derivatives

Regioselective Functionalization Approaches at Different Positions of the Ring

Regioselective functionalization is a critical aspect of heterocyclic chemistry for the development of new derivatives with specific properties. While numerous methods exist for the regioselective synthesis of 3,5-disubstituted-1,2,4-thiadiazoles from acyclic precursors, the direct and regioselective functionalization of a pre-existing 1,2,4-thiadiazole ring is not well-documented. organic-chemistry.orgacs.org Methodologies such as selective C-H activation, which have been applied to other heterocyclic systems, have not been reported for this compound. Consequently, there are no established protocols for the regioselective introduction of functional groups at the C5 position or other available sites of this specific molecule.

Synthesis of Fused Heterocyclic Systems Containing the 1,2,4-Thiadiazole Moiety

The 1,2,4-thiadiazole scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. Research has demonstrated the construction of bicyclic and polycyclic structures by forming a new ring fused to the 1,2,4-thiadiazole core. These syntheses typically involve 1,2,4-thiadiazole derivatives bearing reactive functional groups that can participate in intramolecular or intermolecular cyclization reactions.

One prominent strategy involves the use of 1,2,4-thiadiazoles with amino groups, which can react with other bifunctional molecules to create fused systems. For example, novel 1,2,4-thiadiazole-fused pyridone derivatives have been synthesized, showcasing the utility of this approach. rsc.org Another successful application is the synthesis of 1,2,4-thiadiazole-1,2,4-triazole derivatives, where the triazole ring is constructed onto the thiadiazole precursor. nih.gov

A general approach for creating such fused systems is outlined in the table below, based on reported syntheses for related derivatives.

Table 1: General Strategies for Fused Heterocycle Synthesis from 1,2,4-Thiadiazole Precursors

Starting 1,2,4-Thiadiazole Derivative Reagents/Conditions Fused System
5-(3,4,5-Trimethoxyphenyl)-3-p-tolyl-1H-1,2,4-triazole 3,4,5-Trimethoxy benzamidine, Sulfur, K₃PO₄·3H₂O, DMSO, 130 °C 1,2,4-Thiadiazole-1,2,4-triazole

This table represents general methodologies for synthesizing fused 1,2,4-thiadiazole systems; specific reactions starting from this compound are not reported.

While these examples establish the 1,2,4-thiadiazole ring as a viable core for constructing fused heterocycles, the direct use of this compound in such synthetic strategies has not been specifically reported. The aldehyde functionality could, in principle, be utilized in condensation reactions to build fused rings, but experimental validation of this concept is absent in the current literature.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,2,4 Thiadiazole 3 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H-NMR, ¹³C-NMR, 2D-NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of organic molecules. For 1,2,4-thiadiazole-3-carbaldehyde, a combination of ¹H-NMR, ¹³C-NMR, and 2D-NMR techniques would provide a complete assignment of all proton and carbon signals.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum is expected to show two distinct signals. The aldehydic proton (CHO) would appear as a singlet in the highly deshielded region, typically between δ 9.5-10.5 ppm, due to the electron-withdrawing effect of the carbonyl group and the adjacent heterocyclic ring. The single proton on the thiadiazole ring (H-5) would also resonate as a singlet, expected to be in the aromatic region, likely between δ 8.0-9.0 ppm.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum would display three signals corresponding to the three carbon atoms in the molecule. The carbonyl carbon of the aldehyde group would be the most downfield signal, anticipated in the range of δ 180-190 ppm. The two carbon atoms of the thiadiazole ring (C-3 and C-5) would have distinct chemical shifts, typically found between δ 150-170 ppm.

2D-NMR Techniques: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed to confirm the assignments. An HSQC experiment would show a correlation between the C-5 carbon and the H-5 proton. HMBC spectroscopy would reveal long-range couplings, for instance, a correlation between the aldehydic proton and the C-3 carbon of the thiadiazole ring, unequivocally confirming the position of the carbaldehyde group.

Table 4.1.1: Predicted NMR Spectroscopic Data for this compound

AtomPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
CHO9.5 - 10.5 (s)180 - 190
C3-160 - 170
C58.0 - 9.0 (s)150 - 160

Note: Predicted values are based on typical ranges for similar functional groups and heterocyclic systems.

Infrared (IR) Spectroscopy for Carbonyl and Heterocyclic Ring Vibrational Analysis

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of the carbonyl group and the heterocyclic ring.

A strong, sharp absorption band is expected in the region of 1680-1710 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde. The exact position of this band can be influenced by conjugation with the thiadiazole ring. The C-H stretching vibration of the aldehyde group would likely appear as a pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹.

Vibrations associated with the 1,2,4-thiadiazole (B1232254) ring are expected to appear in the fingerprint region (below 1600 cm⁻¹). Characteristic bands for C=N stretching are anticipated around 1600-1650 cm⁻¹. The C-S and S-N stretching vibrations would be found at lower wavenumbers, typically in the 600-900 cm⁻¹ range.

Table 4.2.1: Predicted IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aldehyde C=OStretch1680 - 1710Strong, Sharp
Aldehyde C-HStretch~2720, ~2820Weak to Medium
Thiadiazole C=NStretch1600 - 1650Medium
Thiadiazole RingSkeletal Vibrations1000 - 1500Medium to Weak
C-S / S-NStretch600 - 900Medium to Weak

Note: Predicted values are based on typical ranges for similar functional groups and heterocyclic systems.

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of a compound, as well as for elucidating its fragmentation pathways.

For this compound (C₃H₂N₂OS), the expected exact mass of the molecular ion [M]⁺˙ would be approximately 114.9864. HRMS would confirm this mass with high accuracy, verifying the elemental formula.

The fragmentation pattern under electron ionization (EI) would likely involve initial loss of the formyl radical (•CHO) or carbon monoxide (CO), leading to a prominent fragment ion corresponding to the 1,2,4-thiadiazole ring. Further fragmentation of the heterocyclic ring could involve the loss of small molecules such as HCN or CS₂.

Table 4.3.1: Predicted High-Resolution Mass Spectrometry Data for this compound

IonProposed FormulaPredicted m/z
[M]⁺˙C₃H₂N₂OS~114.9864
[M-CHO]⁺C₂H₂N₂S~86.9939
[M-CO]⁺˙C₂H₂N₂S~86.9939

Note: Predicted m/z values are based on the expected elemental composition of the fragments.

X-ray Crystallography for Precise Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. Obtaining suitable crystals of this compound would allow for its precise solid-state structure determination.

The analysis would reveal the planarity of the 1,2,4-thiadiazole ring and the orientation of the carbaldehyde substituent relative to the ring. Key structural parameters such as the C-S, S-N, N-N, N-C, and C-C bond lengths, as well as the internal angles of the heterocyclic ring, would be determined with high precision. Furthermore, the crystal packing would be analyzed to identify any significant intermolecular interactions, such as hydrogen bonds (if present with co-crystallized solvent) or π-π stacking interactions between the heterocyclic rings, which govern the supramolecular architecture.

Table 4.4.1: Hypothetical Key Crystallographic Parameters for this compound

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or Pca2₁
Unit Cell DimensionsTo be determined
Bond Length C=O (Å)~1.21
Bond Length C-S (Å)~1.70 - 1.75
Bond Length S-N (Å)~1.65 - 1.70
Thiadiazole RingPlanar

Note: These are hypothetical values based on related structures.

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure and Transition Analysis

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic structure and transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) would likely exhibit absorption bands corresponding to π → π* and n → π* electronic transitions.

The π → π* transitions, associated with the conjugated system of the thiadiazole ring and the carbonyl group, are expected to appear as strong absorption bands in the UV region, typically below 300 nm. The n → π* transition, involving the non-bonding electrons of the nitrogen, sulfur, and oxygen atoms, would likely be observed as a weaker, longer-wavelength absorption band, potentially extending into the near-UV region (>300 nm).

Fluorescence properties are highly dependent on the molecular structure and environment. While many heterocyclic compounds exhibit fluorescence, the presence of the aldehyde group might lead to quenching or complex emission behavior. If fluorescent, the emission spectrum would typically be a mirror image of the lowest energy absorption band. The Stokes shift, the difference between the absorption and emission maxima, would provide insight into the change in geometry between the ground and excited states.

Table 4.5.1: Predicted Electronic Absorption and Fluorescence Data for this compound

SpectroscopyParameterPredicted Wavelength Range (nm)
UV-Vis Absorptionλmax (π → π)< 300
UV-Vis Absorptionλmax (n → π)> 300
FluorescenceλemTo be determined

Note: Predicted values are based on general principles for similar chromophores.

Theoretical and Computational Chemistry Investigations of 1,2,4 Thiadiazole 3 Carbaldehyde

Density Functional Theory (DFT) Calculations for Geometry Optimization, Electronic Structure, and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. nih.gov By applying DFT calculations, typically with a basis set like B3LYP/6-311++G(d,p), the geometry of 1,2,4-thiadiazole-3-carbaldehyde can be optimized to its lowest energy state. rsc.orgnih.gov This process determines crucial structural parameters such as bond lengths and angles.

Following geometry optimization, a range of electronic properties and reactivity descriptors can be calculated. These descriptors help in understanding the molecule's behavior in chemical reactions. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): A measure of the ability of an atom to attract bonding electrons.

Hardness (η) and Softness (S): Indicators of the molecule's resistance to change in its electron distribution.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These parameters are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

Table 1: Calculated Reactivity Descriptors for a Representative Thiadiazole Derivative

ParameterValue (eV)
EHOMO-7.247
ELUMO-0.615
Ionization Potential (I)7.247
Electron Affinity (A)0.615
Energy Gap (ΔE)6.632
Electronegativity (χ)3.931
Hardness (η)3.316
Softness (S)0.151
Electrophilicity Index (ω)2.330

Frontier Molecular Orbital (FMO) Analysis for Understanding Chemical Reactivity and Interactions

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the HOMO and LUMO of reacting species. wikipedia.orgyoutube.com The distribution and energy of these orbitals are critical in determining how a molecule will interact with other molecules. jchemlett.com

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons, thus defining its nucleophilicity or basicity. youtube.com

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is associated with the molecule's ability to accept electrons, defining its electrophilicity. youtube.com

For thiadiazole derivatives, the HOMO is often distributed across the conjugated backbone of the molecule. nih.gov The LUMO, on the other hand, tends to be localized on the electron-deficient thiadiazole ring and adjacent atoms. jchemlett.comnih.gov The energy gap between the HOMO and LUMO (Egap) is a key indicator of the molecule's stability and reactivity. nih.gov A smaller energy gap generally implies higher reactivity.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Wavelengths)

Computational methods can accurately predict various spectroscopic parameters for this compound, which are invaluable for its characterization.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. For thiadiazole derivatives, the characteristic peaks for the carbons of the 1,3,4-thiadiazole (B1197879) ring have been reported in the range of 158.4–164.23 ppm. rsc.org These predictions are instrumental in assigning experimental spectra. nih.gov

IR Frequencies: DFT calculations can simulate the infrared spectrum, showing the vibrational frequencies corresponding to different functional groups. For instance, characteristic bands for C-S, C=N, and C-H vibrations can be identified. rsc.org

UV-Vis Wavelengths: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. nih.gov For thiadiazole derivatives, absorption bands corresponding to π→π* and n→π* electronic transitions are typically observed. nih.gov For example, a 1,3,4-thiadiazole derivative showed absorption maxima at approximately 318 nm. nih.gov

Quantum Chemistry Calculations for Reaction Mechanism Elucidation and Transition State Characterization

Quantum chemistry calculations are a powerful tool for investigating reaction mechanisms at the molecular level. rsc.org These calculations can map out the entire reaction pathway, including the identification of reactants, products, intermediates, and, crucially, transition states. rsc.org

By calculating the potential energy surface, researchers can determine the activation energies for different possible reaction pathways. This allows for the prediction of the most likely mechanism. rsc.org The characterization of transition state structures provides a detailed picture of the bond-breaking and bond-forming processes that occur during a chemical transformation. This is particularly useful in understanding reactions involving the 1,2,4-thiadiazole (B1232254) ring, such as its synthesis or its participation in further chemical modifications. For example, quantum calculations have been used to understand the heterocyclization reactions that form thiadiazole rings. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and intermolecular interactions over time. nih.govrsc.org For a molecule like this compound, MD simulations can explore the different possible conformations by rotating the carbaldehyde group relative to the thiadiazole ring.

These simulations are also crucial for understanding how the molecule interacts with other molecules, including solvents or biological targets. ajol.info By analyzing the trajectories from MD simulations, one can identify stable conformations and the key intermolecular forces, such as hydrogen bonds, that stabilize these arrangements. nih.gov This information is vital for understanding the molecule's behavior in different environments and its potential for molecular recognition.

Quantitative Structure-Activity Relationship (QSAR) Methodologies (focused on chemical features, not biological activity)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their activity. nih.govnih.gov While often used for biological activity, QSAR can also be focused on chemical features and reactivity.

In the context of this compound, a QSAR model could be developed to predict a specific chemical property, such as its reactivity in a particular reaction, based on a set of calculated molecular descriptors. These descriptors can be steric, electronic, or topological in nature. researchgate.net For example, a 3D-QSAR model might use steric and electrostatic fields around the molecule to predict its reactivity. nih.gov By identifying which descriptors are most influential, QSAR can guide the design of new thiadiazole derivatives with desired chemical characteristics.

Mechanistic Insights into 1,2,4 Thiadiazole 3 Carbaldehyde Transformations

Elucidation of Specific Reaction Pathways and Intermediate Formation

The transformations of 1,2,4-thiadiazole-3-carbaldehyde are primarily centered around the reactivity of the aldehyde functional group, which is influenced by the electronic nature of the 1,2,4-thiadiazole (B1232254) ring. The heteroatoms within the ring exert a significant electron-withdrawing effect, which can modulate the reactivity of the attached carbaldehyde.

Nucleophilic Addition to the Carbonyl Group: The carbon atom of the carbaldehyde is electrophilic and susceptible to attack by nucleophiles. The reaction pathway typically involves the formation of a tetrahedral intermediate. For instance, in a reaction with a generic nucleophile (Nu⁻), the initial step is the attack on the carbonyl carbon, leading to a transient alkoxide intermediate. This intermediate can then be protonated to yield the corresponding alcohol.

Oxidation and Reduction of the Carbaldehyde: The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. Oxidation reactions often proceed through a hydrate (B1144303) intermediate, which is formed by the addition of water to the carbaldehyde. Subsequent removal of two protons and two electrons yields the carboxylic acid. Reduction, on the other hand, typically involves the delivery of a hydride ion (H⁻) from a reducing agent to the carbonyl carbon, followed by protonation of the resulting alkoxide.

Condensation Reactions: The carbaldehyde can participate in condensation reactions with various nucleophiles, such as amines and their derivatives, to form imines (Schiff bases) and related compounds. The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. This is followed by dehydration, often acid-catalyzed, to yield the final imine product.

Investigation of the Role of Catalysts and Reaction Conditions in Directing Mechanisms

Catalysts and specific reaction conditions play a pivotal role in guiding the transformations of this compound towards desired products by influencing reaction rates and selectivity.

Acid and Base Catalysis: Many reactions of the carbaldehyde group are catalyzed by either acids or bases. Acid catalysis enhances the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen, making it more susceptible to nucleophilic attack. Base catalysis, conversely, typically involves the deprotonation of the nucleophile, increasing its nucleophilicity. The choice between acid and base catalysis can significantly influence the reaction pathway and the stability of intermediates.

Metal Catalysis: Transition metal catalysts can be employed for various transformations. For instance, palladium or platinum catalysts are commonly used for hydrogenation reactions to reduce the aldehyde to an alcohol. The mechanism of such heterogeneous catalysis involves the adsorption of the aldehyde onto the metal surface, followed by the addition of hydrogen atoms. In the context of the synthesis of the 1,2,4-thiadiazole ring itself, copper(II) catalysts have been used in oxidative heterocyclization reactions. rsc.org It is plausible that similar catalysts could be employed to mediate transformations at the carbaldehyde substituent.

Solvent Effects: The choice of solvent can impact reaction mechanisms by stabilizing or destabilizing reactants, intermediates, and transition states. Polar protic solvents, for example, can stabilize charged intermediates through hydrogen bonding, while aprotic solvents may favor different reaction pathways. In the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles, solvents like DMF have been shown to act not just as a medium but also as a potential radical initiator in certain mechanistic pathways. acs.org

Analysis of Stereochemical and Regiochemical Outcomes in Synthesis and Transformations

The stereochemical and regiochemical outcomes of reactions involving this compound are critical for the synthesis of specific isomers and stereoisomers.

Stereochemistry: If the transformation of the carbaldehyde group leads to the formation of a new stereocenter, the reaction can potentially yield a mixture of enantiomers or diastereomers. For example, the reduction of the aldehyde to an alcohol does not create a stereocenter unless there is a pre-existing chiral center in the molecule. However, if a nucleophile adds to the carbonyl group and the resulting alcohol is attached to a carbon that becomes chiral, a racemic mixture will be formed in the absence of a chiral catalyst or auxiliary. The use of chiral catalysts or reagents can induce stereoselectivity, leading to the preferential formation of one stereoisomer over the other.

Regiochemistry: Regioselectivity becomes a key consideration when the 1,2,4-thiadiazole ring itself undergoes further substitution. The existing carbaldehyde group, being an electron-withdrawing group, will act as a meta-directing group in electrophilic aromatic substitution reactions on the thiadiazole ring, if such reactions were to occur. However, the 1,2,4-thiadiazole ring is generally electron-deficient and thus not highly reactive towards electrophilic substitution. researchgate.net Nucleophilic aromatic substitution is more likely, and the position of attack would be influenced by the electron-withdrawing nature of both the ring and the carbaldehyde substituent. The inherent asymmetry of the 1,2,4-thiadiazole ring also means that substitution at the C5 position would lead to a different constitutional isomer than substitution at other positions.

Kinetic and Thermodynamic Studies of Key Reactions Involving the Carbaldehyde Group

Kinetic Studies: The rate of reactions involving the carbaldehyde group will be dependent on several factors, including the concentration of reactants, temperature, and the presence of catalysts. For nucleophilic addition reactions, the rate-determining step is typically the attack of the nucleophile on the carbonyl carbon. The electron-withdrawing nature of the 1,2,4-thiadiazole ring is expected to increase the electrophilicity of the carbonyl carbon, thereby increasing the rate of nucleophilic attack compared to a simple aliphatic or aromatic aldehyde. Kinetic studies on related systems, such as the photochemical ring contraction of 1,2,6-thiadiazines, have shown that reaction rates can be highly dependent on the solvent environment. nih.gov

Thermodynamic Studies: The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG). Thermodynamic studies on various 1,2,4-thiadiazole derivatives have been conducted, providing data on their sublimation and solvation processes. acs.orgnih.gov These studies reveal that the stability of the crystalline structure is influenced by intermolecular interactions, such as hydrogen bonding and donor-acceptor interactions. nih.gov For reactions involving the carbaldehyde group, the equilibrium position will be determined by the relative stabilities of the reactants and products. For instance, the oxidation of the aldehyde to a carboxylic acid is generally a thermodynamically favorable process.

Advanced Applications and Future Research Directions of 1,2,4 Thiadiazole 3 Carbaldehyde in Chemical Sciences

1,2,4-Thiadiazole-3-Carbaldehyde as a Versatile Synthetic Building Block in Complex Organic Synthesis

The true potential of this compound lies in its role as a versatile synthetic intermediate. The aldehyde functionality is a gateway to numerous chemical transformations, allowing for the construction of elaborate molecular architectures. The reactivity of the aldehyde group, combined with the stable 1,2,4-thiadiazole (B1232254) core, makes this compound a valuable building block for synthetic chemists.

Key transformations of the aldehyde group that enable its use in complex synthesis include:

Oxidation: The carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 1,2,4-thiadiazole-3-carboxylic acid. This derivative can then participate in amide or ester bond formation, linking the thiadiazole core to other complex fragments.

Reduction: Reduction of the aldehyde yields the corresponding alcohol, (1,2,4-thiadiazol-3-yl)methanol. This alcohol can be used in ether synthesis or converted to a leaving group for nucleophilic substitution reactions.

Nucleophilic Addition: The aldehyde is susceptible to attack by various nucleophiles, including Grignard reagents and organolithium compounds, leading to the formation of secondary alcohols and introducing new carbon-carbon bonds.

Condensation Reactions: The aldehyde can undergo condensation reactions with active methylene (B1212753) compounds, such as in Knoevenagel or Wittig reactions, to form vinyl-substituted thiadiazoles. uow.edu.au These reactions are fundamental for extending carbon chains and creating conjugated systems. For instance, a Knoevenagel condensation can be used to synthesize a range of structurally diverse 4-vinyl-1,2,3-thiadiazoles, a principle directly applicable to the 1,2,4-isomer. uow.edu.au

These transformations highlight the utility of this compound as a foundational molecule for accessing a wide range of more complex derivatives.

Design and Development of N,S Ligands for Coordination Chemistry Applications

The 1,2,4-thiadiazole ring is an excellent platform for designing ligands for coordination chemistry due to the presence of both nitrogen and sulfur heteroatoms, which can act as donor sites for metal ions. researchgate.net The this compound molecule offers multiple potential coordination sites: the two nitrogen atoms of the heterocyclic ring and the oxygen atom of the aldehyde group.

Furthermore, the aldehyde group serves as a convenient point for elaboration into more complex, multidentate ligands. A common and effective strategy is the synthesis of Schiff bases through condensation with various primary amines. This reaction creates an imine linkage (-C=N-), introducing another nitrogen donor atom and expanding the coordinating capability of the ligand. For example, reacting the carbaldehyde with an amine-containing moiety can produce bidentate (N,N), tridentate (N,N,O or N,N,S), or even polydentate ligands. This approach has been used to prepare thiosemicarbazone derivatives from other heterocyclic carbaldehydes, which are then used in cyclization reactions to form new heterocyclic systems. chemmethod.com

The coordination chemistry of such ligands with transition metals like copper, zinc, and nickel is an active area of research, with applications in catalysis, materials science, and bioinorganic chemistry. nih.govnih.gov The specific coordination mode can be influenced by the metal ion, the steric and electronic properties of the substituents, and the reaction conditions.

Table 1: Potential Coordination Modes of this compound and its Derivatives

Ligand TypePotential Donor AtomsExample DerivativeCoordination Possibility
Parent AldehydeN4, OThis compoundBidentate chelation
Schiff BaseN4, N(imine), O(substituent)Product with 2-aminoethanolTridentate (N,N,O)
Schiff BaseN4, N(imine), S(substituent)Product with 2-aminothiophenolTridentate (N,N,S)
HydrazoneN4, N(imine), N(hydrazone)Product with hydrazineTridentate (N,N,N)

Utilization as Important Intermediates for Fine Chemical Synthesis

The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. nih.gov Consequently, derivatives of this compound are valuable intermediates in the synthesis of fine chemicals, particularly pharmaceuticals and agrochemicals.

The aldehyde can be converted into a variety of functional groups that are key components of active pharmaceutical ingredients (APIs). For instance, the synthesis of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide, a structurally related compound, has been patented as a key intermediate for producing Fezolinetant, a selective NK-3 receptor antagonist. google.com This highlights the industrial relevance of functionalized 1,2,4-thiadiazoles. By analogy, this compound can be converted to its corresponding hydrazone and subsequently to a carbohydrazide, providing a pathway to similar APIs.

The versatility of the aldehyde group allows for its incorporation into a wide range of molecular frameworks, enabling the synthesis of targeted libraries of compounds for screening and development in the pharmaceutical and agrochemical industries. nih.gov

Scaffold Engineering for Rational Molecular Design and Diversification

Scaffold engineering is a crucial strategy in modern drug discovery, involving the modification of a core molecular structure to optimize its biological activity and properties. The 1,2,4-thiadiazole ring is an excellent scaffold for such purposes. It is considered a bioisostere of the pyrimidine (B1678525) moiety, a common feature in many bioactive molecules, allowing chemists to substitute one for the other to modulate activity and physicochemical properties. durham.ac.ukisres.org

This compound is an ideal starting point for scaffold diversification. The aldehyde group acts as a versatile chemical handle for introducing a wide variety of substituents and functional groups (an R-group). This allows for the systematic exploration of the chemical space around the thiadiazole core.

Strategies for Diversification:

Combinatorial Chemistry: The aldehyde can be reacted with a library of amines, hydrazines, or active methylene compounds to rapidly generate a large number of diverse derivatives.

Fragment-Based Drug Discovery: The thiadiazole aldehyde can be used as a core fragment, with modifications made to explore interactions with a biological target.

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of derivatives with systematic changes originating from the aldehyde group, researchers can build a detailed understanding of how structural modifications affect biological activity. This rational approach is fundamental to designing more potent and selective compounds. nih.gov

Exploration in Materials Chemistry Applications (e.g., as Corrosion Inhibitors)

Thiadiazole derivatives have demonstrated significant promise as corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. mdpi.comijcsi.proresearchgate.net The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes corrosive reactions. aspur.rs

The adsorption process is facilitated by the presence of heteroatoms (nitrogen and sulfur) with lone pairs of electrons, which can coordinate with vacant d-orbitals of the metal. The aromatic ring also contributes to the interaction through π-electron donation. researchgate.net

This compound and its derivatives are strong candidates for this application. The core thiadiazole ring provides the primary adsorption sites (N and S atoms). The aldehyde group offers several advantages:

Enhanced Adsorption: The oxygen atom of the aldehyde provides an additional site for coordination with the metal surface.

Derivatization: The aldehyde can be converted into Schiff bases or other derivatives. These modifications can increase the surface area coverage of the inhibitor molecule and introduce more heteroatoms, further enhancing inhibition efficiency. chemmethod.com

Tunable Properties: Modification of the aldehyde allows for the tuning of the inhibitor's solubility and electronic properties to optimize its performance in specific corrosive environments.

Research has shown that the inhibition efficiency of thiadiazole derivatives increases with concentration and is influenced by the molecular structure, including the presence of various functional groups. mdpi.comaspur.rs

Table 2: Research Findings on Thiadiazole Derivatives as Corrosion Inhibitors

Thiadiazole DerivativeMetalCorrosive MediumKey Finding
2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazoleMild Steel0.50 M H₂SO₄Inhibition efficiency increases with inhibitor concentration. mdpi.com
2-amino-5-styryl-1,3,4-thiadiazoleC1018 Steel1 M HClActs as a mixed-type inhibitor through chemical adsorption. ijcsi.pro
General Thiadiazole DerivativesVarious MetalsHClEffectiveness is linked to molecular structure and the presence of electron-donating groups. researchgate.net

Development of Novel Methodologies for Advanced Derivatization

The aldehyde functional group of this compound is central to its utility, and advanced methods for its derivatization are key to unlocking its full potential. While classical condensation reactions are robust, modern synthetic chemistry offers more sophisticated and efficient approaches.

Advanced Derivatization Protocols:

Schiff Base and Hydrazone Formation: Reaction with primary amines or hydrazines yields imines (Schiff bases) or hydrazones, respectively. These reactions are typically high-yielding and can be used to link the thiadiazole core to other functional units or to prepare ligands for metal coordination. chemmethod.comresearchgate.net

Reductive Amination: A one-pot reaction where the aldehyde first forms an imine with an amine, which is then immediately reduced to form a secondary or tertiary amine. This is a highly efficient method for creating stable C-N bonds.

Chemoenzymatic Synthesis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. For instance, vanadium haloperoxidases have been used for the intermolecular oxidative dimerization of thioamides to produce 1,2,4-thiadiazoles, demonstrating the potential for biocatalysis in this area. acs.org Such enzymatic methods could potentially be adapted for the selective transformation of the aldehyde group or other parts of the molecule.

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering high atom economy and efficiency. The aldehyde functionality is a common component in many MCRs, such as the Ugi or Passerini reactions, which could be applied to this compound to rapidly build molecular complexity.

These advanced methodologies provide powerful tools for creating novel and diverse derivatives of this compound with tailored properties for various applications.

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

For this compound and its derivatives to be utilized in industrial applications, scalable and efficient production methods are essential. Flow chemistry, where reactions are performed in continuous-flowing streams rather than in batches, offers significant advantages for the synthesis of heterocyclic compounds. researchgate.net

Advantages of Flow Synthesis for 1,2,4-Thiadiazoles:

Safety: The synthesis of thiadiazoles can involve hazardous reagents. Flow reactors handle small volumes of these reagents at any given time, significantly improving safety and allowing for the use of reaction conditions (e.g., high temperatures and pressures) that are difficult to manage in batch processes. nih.govworktribe.com

Scalability: Production can be easily scaled up by running the flow system for longer periods or by using parallel reactors, avoiding the challenges associated with scaling up batch reactions. worktribe.com

Efficiency and Control: Microreactors provide superior heat and mass transfer, leading to faster reactions, higher yields, and better selectivity. Reaction parameters can be precisely controlled, leading to more consistent product quality. researchgate.net

Automation: Flow systems can be integrated with automated purification and analysis systems, such as in-line chromatography, creating a fully automated platform for synthesis and derivatization. researchgate.net

A continuous flow process has been successfully developed for the synthesis and derivatization of other 1,2,4-thiadiazoles, demonstrating the feasibility of this approach. durham.ac.uknih.gov A potential manufacturing process could involve the flow synthesis of a 1,2,4-thiadiazole precursor, followed by a subsequent flow module for the conversion to the 3-carbaldehyde and further derivatization, enabling the safe, efficient, and scalable production of a wide range of valuable compounds.

Computational-Guided Design and Discovery of Novel 1,2,4-Thiadiazole Architectures

The integration of computational tools has revolutionized the landscape of drug discovery and materials science, providing a powerful and efficient paradigm for the design of novel molecular architectures. In the realm of heterocyclic chemistry, computational-guided approaches are increasingly being applied to the 1,2,4-thiadiazole scaffold to explore its vast chemical space and identify derivatives with tailored properties. These in silico methods, ranging from molecular docking and virtual screening to quantitative structure-activity relationship (QSAR) studies, enable researchers to predict the biological activity and physicochemical properties of hypothetical compounds, thereby prioritizing synthetic efforts and accelerating the discovery pipeline.

The core principle behind computational design is to leverage the three-dimensional structure of a biological target, such as an enzyme or receptor, to design ligands that exhibit high affinity and selectivity. For instance, molecular docking simulations have been instrumental in the development of novel 1,2,4-thiadiazole-based inhibitors. nih.gov In one such study, researchers designed a series of non-peptide 1,2,4-thiadiazole analogues as potential inhibitors of beta-secretase (BACE1), a key enzyme implicated in Alzheimer's disease. nih.gov By employing in silico modeling, they were able to study the interactions of their designed ligands within the enzyme's active site, leading to the identification of a promising hit compound. nih.gov Similarly, molecular docking has been used to elucidate the binding modes of 1,2,4-thiadiazole derivatives with other targets, including DNA gyrase and topoisomerase IV, to explain their antibacterial mechanisms. mdpi.com

Quantitative structure-activity relationship (QSAR) represents another cornerstone of computational design, aiming to establish a mathematical correlation between the structural features of a series of compounds and their biological activity. While many published QSAR studies focus on the related 1,3,4-thiadiazole (B1197879) isomer, the methodologies are directly translatable to the 1,2,4-thiadiazole core. ymerdigital.comtandfonline.comnih.govresearchgate.net These studies utilize a wide array of molecular descriptors—encoding physicochemical, topological, and electronic properties—to build predictive models. tandfonline.comnih.gov Such models are invaluable for predicting the activity of yet-to-be-synthesized compounds, guiding the selection of substituents on the 1,2,4-thiadiazole ring to enhance potency. For example, a QSAR study on thiadiazole derivatives as carbonic anhydrase IX inhibitors revealed that factors like branching and the complexity of ring substituents could increase inhibitory activity. tandfonline.com

The discovery of novel, potent, and orally active agonists for the sphingosine (B13886) 1-phosphate receptor subtype 1 (S1P1) showcases the success of these integrated discovery efforts. acs.orgnih.gov This work led to the identification of compound 17g , a 1,2,4-thiadiazole derivative with high in vitro potency and desirable pharmacokinetic properties. acs.orgnih.gov Such discoveries often begin with high-throughput screening, followed by computational analysis to understand the structure-activity relationships (SAR) that guide the optimization of lead compounds.

The synergy between computational modeling and synthetic chemistry is a powerful engine for innovation. Molecular modeling can provide detailed insights into enzyme-substrate interactions, as demonstrated in the biocatalytic synthesis of 1,2,4-thiadiazoles, helping to explain substrate specificity and reactivity. acs.org This understanding allows for the rational design of substrates and reaction conditions to improve the efficiency and scope of synthetic methods.

Future directions in this field will likely involve the increasing use of artificial intelligence and machine learning algorithms to analyze vast datasets and generate novel molecular structures with a high probability of success. These advanced computational techniques, coupled with automated synthesis platforms, promise to further accelerate the design-build-test-learn cycle, unlocking the full potential of the 1,2,4-thiadiazole scaffold for applications in medicine and beyond. The use of a versatile building block like This compound as a starting point for these computational and synthetic endeavors provides a direct route to a diverse array of functionalized architectures.

Table 1: Summary of Computational Studies on Thiadiazole Derivatives

Study FocusComputational Method(s)Key Findings/ApplicationsReference(s)
Beta-secretase InhibitorsMolecular Docking, ADME StudiesDesigned non-peptide 1,2,4-thiadiazole analogues and studied their interaction in the enzyme active site. nih.gov
S1P1 Receptor AgonistsStructure-Activity Relationship (SAR) StudiesDiscovery of potent and orally active 1,2,4-thiadiazole derivatives with desirable pharmacokinetic properties. acs.orgnih.gov
Antibacterial AgentsMolecular DockingExplained the potential dual mechanism of action through inhibition of DNA gyrase and topoisomerase IV. mdpi.com
NeuroprotectorsPartition Coefficient CalculationClassified 1,2,4-thiadiazole derivatives based on "permeability-activity" properties to create bioavailable drugs. nih.govacs.org
Anticancer Agents (General)QSAR, MLRDeveloped models to predict the anti-proliferative activity of thiadiazole derivatives against cancer cell lines. ymerdigital.comresearchgate.net
Carbonic Anhydrase IX InhibitorsQSARIdentified structural descriptors important for the biological activity of thiadiazole derivatives. tandfonline.comnih.gov
Biocatalytic SynthesisMolecular ModelingProvided structural insights into substrate binding and selectivity in the enzymatic synthesis of 1,2,4-thiadiazoles. acs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,2,4-thiadiazole-3-carbaldehyde, and how do they compare in yield and purity?

  • Methodology :

  • Vilsmeier-Haack Reaction : Aromatic formylation via reaction of acetophenone derivatives with POCl₃ and DMF. For example, substituted pyrazole-4-carbaldehydes were synthesized using this method, achieving yields of 65–80% under controlled anhydrous conditions .
  • Cyclization of Thioamides : Thioamides react with nitriles or halides to form the thiadiazole core. For instance, 1,2,4-thiadiazoles were synthesized from thioamides in acetonitrile with iodine catalysis, yielding 70–85% .
  • Key Considerations : Solvent choice (e.g., DMF for cyclization vs. ethanol for condensation) and catalyst (e.g., iodine or triethylamine) significantly impact purity. Monitor reaction progress via TLC or HPLC.

Q. How is this compound characterized structurally, and what analytical techniques are essential?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm aldehyde proton resonance (δ 9.8–10.2 ppm) and thiadiazole ring carbons (δ 160–170 ppm). For example, in 1,3,4-thiadiazole derivatives, aromatic protons were resolved at δ 7.2–8.1 ppm .
  • IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) validate the aldehyde and heterocycle .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, S content to confirm purity (e.g., ±0.3% tolerance) .

Q. What are the common instability issues with this compound, and how are they mitigated during storage?

  • Challenges :

  • The aldehyde group is prone to oxidation and dimerization.
    • Solutions :
  • Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., DCM or THF).
  • Add stabilizers like hydroquinone (0.1% w/w) to inhibit polymerization .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictory yields in this compound synthesis?

  • Case Study :

  • reports 65% yield via ethanol reflux with acetic acid, while achieves 85% using acetonitrile and iodine.
    • Optimization Strategy :
  • Temperature : Higher reflux temperatures (e.g., 80°C vs. 60°C) accelerate cyclization but may degrade the aldehyde.
  • Catalyst Screening : Test iodine (proven for S–N bond formation ) vs. Lewis acids (e.g., ZnCl₂).
  • Statistical Design : Use a factorial design (e.g., DoE) to analyze solvent, catalyst, and temperature interactions .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

  • Key Pathways :

  • Aldehyde Reactivity : The electron-deficient thiadiazole ring enhances electrophilicity at the aldehyde carbon, facilitating Schiff base formation with amines (e.g., hydrazines) .
  • Thiadiazole Ring : Sulfur participates in resonance, stabilizing intermediates during cycloadditions (e.g., [3+2] with nitriles) .
    • Experimental Validation :
  • Track intermediates via LC-MS in reactions with aniline derivatives.

Q. How can computational methods aid in predicting the bioactivity of this compound derivatives?

  • Approach :

  • Docking Studies : Model interactions with biological targets (e.g., antimicrobial enzymes). For example, thiadiazole-acetamide derivatives showed strong binding to α-glucosidase (ΔG = –9.2 kcal/mol) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antifungal IC₅₀ values .

Q. What strategies address discrepancies in spectral data when confirming novel derivatives?

  • Resolution Tactics :

  • Dynamic NMR : Resolve tautomerism (e.g., thione-thiol equilibrium) by variable-temperature ¹H NMR .
  • 2D Techniques : Use HSQC and HMBC to assign ambiguous carbons in fused-ring systems .
  • Cross-Validation : Compare with analogous compounds (e.g., 1,3,4-thiadiazole spectra ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.